Peptide I
Description
Structure
2D Structure
Properties
CAS No. |
141039-76-1 |
|---|---|
Molecular Formula |
C69H114N18O22S |
Molecular Weight |
1579.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1 |
InChI Key |
KPYXMALABCDPGN-HYOZMBHHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Other CAS No. |
141039-76-1 |
sequence |
KGDYEKILVALCGGN |
Synonyms |
peptide I RACK1 (peptide) |
Origin of Product |
United States |
Future Directions and Emerging Research Avenues in Peptide Science
Advancements in Methodologies for Peptide Characterization and Synthesis
The utility of Peptide I and similar synthetic peptides is fundamentally tied to the purity and precise chemical structure achieved during their creation. The primary method for producing such peptides is Solid-Phase Peptide Synthesis (SPPS). mdpi.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.comopenaccessjournals.com Recent advancements in SPPS, such as the use of novel protecting groups and automated synthesizers, have significantly improved the efficiency, purity, and yield of synthetic peptides. openaccessjournals.comresearchgate.net
A key feature of this compound is its chromogenic nature, typically conferred by attaching a molecule like p-nitroaniline (pNA) to the peptide sequence. nih.govdiapharma.comslideshare.net When an enzyme cleaves the peptide bond linking the pNA group, the released pNA produces a distinct color that can be measured spectrophotometrically. diapharma.comslideshare.net This provides a continuous and quantitative readout of enzyme activity. diapharma.com
Modern characterization of these synthetic peptides is crucial to ensure their quality. High-Performance Liquid Chromatography (HPLC) is extensively used to purify the peptide and assess its purity, while Mass Spectrometry (MS) is employed to confirm the correct molecular weight and sequence. nih.govnih.gov For instance, techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can precisely sequence the synthesized peptide, ensuring it matches the intended design. nih.govacs.org
Table 1: Key Methodologies in Synthetic Peptide Development
| Methodology | Purpose | Key Advancements |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Creation of specific peptide sequences. openaccessjournals.com | Automation, improved resin and linker chemistry, microwave-assisted synthesis. openaccessjournals.comresearchgate.net |
| Chromogenic/Fluorogenic Tagging | Enabling detection of enzyme activity. diapharma.com | Development of novel chromophores and fluorophores (e.g., pNA, aminomethylcoumarin) for enhanced sensitivity. oup.com |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. nih.gov | Improved column technologies for higher resolution and faster separation. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
Understanding precisely how this compound interacts with its target enzyme—a metalloendopeptidase—is a central goal of its use. nih.gov The integration of computational modeling with experimental kinetics is providing unprecedented insight into these enzyme-substrate interactions. researchgate.netdigitellinc.com
Molecular docking is a computational technique used to predict the preferred orientation of a substrate like this compound when it binds to the active site of an enzyme. mdpi.comacs.org By creating a 3D model of the enzyme, researchers can simulate how the peptide fits into the catalytic site, identifying key amino acid residues in the enzyme that are crucial for binding and catalysis. acs.orgnih.gov These predictions can then be tested experimentally.
For instance, a docking study might predict that a specific amino acid in the enzyme's active site forms a critical hydrogen bond with the peptide. digitellinc.com This hypothesis can be tested by creating a mutant version of the enzyme where that specific amino acid is changed (site-directed mutagenesis) and then measuring the enzyme's ability to cleave this compound. nih.gov A significant drop in activity would validate the computational prediction.
Furthermore, molecular dynamics (MD) simulations can model the dynamic movements of the enzyme-substrate complex over time, providing a more detailed picture than static docking models. researchgate.netacs.org This can reveal how the enzyme's structure changes during the catalytic process and how those changes facilitate the breaking of the peptide bond. digitellinc.com When combined with experimental enzyme kinetics—which measure reaction rates under different conditions—these computational approaches allow for a comprehensive understanding of the catalytic mechanism at an atomic level. nih.govnih.gov
Exploration of Novel Biological Functions and Molecular Mechanisms of Peptides
While this compound itself does not have a biological function, its use as a tool helps to uncover the functions of the enzymes it probes, such as endopeptidases. nih.govresearchgate.net Endopeptidases are a broad class of enzymes that cleave peptide bonds within a protein or peptide chain and are involved in numerous physiological processes. researchgate.netstanford.edu
The study of how enzymes like endopeptidase-24.11 process various peptide substrates reveals their role in metabolizing regulatory peptides, such as neuropeptides involved in signaling. oup.comresearchgate.net By designing and testing libraries of synthetic peptides with systematic variations in their amino acid sequences, researchers can map the "substrate specificity" of an enzyme. nih.govnih.govnih.gov This process reveals the precise sequence patterns that the enzyme prefers to cleave. nih.gov
This knowledge has several important applications:
Identifying Natural Substrates: Understanding an enzyme's specificity helps researchers predict its natural substrates within the body, providing clues to its biological role. nih.gov For example, identifying that a particular endopeptidase efficiently cleaves peptides with a specific motif can lead to the discovery of new hormone or neuropeptide regulatory pathways. nih.govoup.com
Designing Specific Inhibitors: Once the preferred substrate sequence is known, molecules can be designed to mimic this sequence and bind tightly to the enzyme's active site without being cleaved. nih.gov These inhibitors are invaluable research tools and can serve as starting points for drug development. nih.gov
Engineering Novel Enzyme Activity: By understanding the structural basis of an enzyme's specificity, researchers can use protein engineering techniques to alter its active site, changing which peptide sequences it can cleave. nih.gov This opens up possibilities for creating custom enzymes for biotechnological and therapeutic applications. nih.gov
For example, studies on the fibroblast activation protein (FAP), a serine protease, used peptide substrate profiling to define its strict specificity, which was then exploited to design potent and selective inhibitors. nih.gov Similarly, detailed analysis of how glutamyl endopeptidase digests milk proteins like β-casein has provided insights relevant to the food industry for controlling texture and bitterness in protein hydrolysates. acs.org
Q & A
Q. What ethical considerations apply when translating this compound research to clinical trials?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) with PICOT-defined outcomes . Include informed consent templates detailing risks/benefits and data anonymization procedures for patient-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
